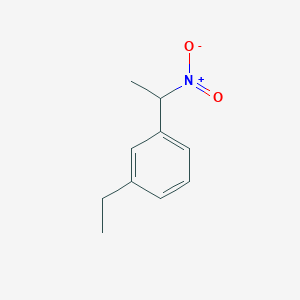
Difluoromethanesulfonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoromethanesulfonyl azide is an organic compound that belongs to the class of sulfonyl azides. It is characterized by the presence of a difluoromethanesulfonyl group attached to an azide functional group. This compound is known for its reactivity and is used as a reagent in various organic synthesis processes.
Vorbereitungsmethoden
Difluoromethanesulfonyl azide can be synthesized through several methods. One common synthetic route involves the reaction of difluoromethanesulfonyl chloride with sodium azide. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under controlled conditions to avoid the formation of explosive by-products . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
Difluoromethanesulfonyl azide undergoes a variety of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various alkynes. The major products formed from these reactions are typically amines or triazoles, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Difluoromethanesulfonyl azide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of difluoromethanesulfonyl azide involves its ability to act as a bifunctional reagent. It can concurrently incorporate both difluoromethyl and azide groups into a substrate. This dual functionality allows it to participate in a variety of chemical transformations, including azidotrifluoromethylation of alkenes . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substrate and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Difluoromethanesulfonyl azide can be compared with other sulfonyl azides such as trifluoromethanesulfonyl azide and tosyl azide. While all these compounds share the sulfonyl azide functional group, this compound is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties . This uniqueness makes it particularly useful in specific synthetic applications where other sulfonyl azides may not be as effective.
Similar compounds include:
Trifluoromethanesulfonyl azide: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Tosyl azide: Commonly used in the synthesis of azides and triazoles.
Diphenylphosphoryl azide: Used in the synthesis of amines and other nitrogen-containing compounds.
Eigenschaften
CAS-Nummer |
328395-49-9 |
|---|---|
Molekularformel |
CHF2N3O2S |
Molekulargewicht |
157.10 g/mol |
IUPAC-Name |
N-diazo-1,1-difluoromethanesulfonamide |
InChI |
InChI=1S/CHF2N3O2S/c2-1(3)9(7,8)6-5-4/h1H |
InChI-Schlüssel |
FCWBCHXREWUROG-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)S(=O)(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)




![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)








